molecular formula C5H13NO2S B1289069 2-(Isopropylsulfonyl)ethanamine CAS No. 320337-16-4

2-(Isopropylsulfonyl)ethanamine

Cat. No. B1289069
M. Wt: 151.23 g/mol
InChI Key: FPMDQMBQVDRLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylsulfonyl)ethanamine (also known as IPEA) is an organic compound with a molecular formula of CH3CH2CH(SO2CH3)NH2. It is an amine derivative of isopropylsulfonate, and it has been used as a reagent in various organic synthesis processes. IPEA has been studied for its potential in a wide range of applications, including medicinal chemistry and biochemistry.

Scientific Research Applications

It’s important to note that the use of such compounds can vary greatly depending on the specific field of study and the goals of the research. They might be used in the development of new pharmaceuticals, in the study of biological systems, or in the creation of new materials, among other things. The methods of application and the results obtained would also depend on these factors.

    Organic Synthesis

    PES can be used as a building block in the synthesis of complex organic molecules. It can react with other compounds to form new bonds, enabling the creation of a wide range of chemicals .

    Pharmaceutical Research

    Given its unique chemical properties, PES might be used in the development of new pharmaceuticals. It could potentially be used to create new drugs or improve the properties of existing ones .

    Material Science

    PES could potentially be used in the creation of new materials. Its unique properties might make it useful in the development of polymers, coatings, or other types of materials .

    Biological Research

    PES might be used in the study of biological systems. For example, it could be used to synthesize molecules that interact with specific biological targets .

    Chemical Industry

    PES might be used in various industrial processes. For example, it could be used in the production of dyes, resins, or other chemicals .

    Environmental Science

    PES might be used in environmental research. For example, it could be used to study the behavior of sulfonamides in the environment or their effects on different ecosystems .

properties

IUPAC Name

2-propan-2-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDQMBQVDRLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621563
Record name 2-(Propane-2-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylsulfonyl)ethanamine

CAS RN

320337-16-4
Record name 2-(Propane-2-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to Procedure K. 2-iso-Propylsulfonylacetonitrile (0.50 g, 3.39 mmol) was dissolved in THF and warmed to reflux under N2. Borane dimethylsulfide (2M, 1.7 mL, 3.39 mmol) was added dropwise and the reaction was stirred for an additional 40 minutes at reflux. After cooling the reaction to rt, HCl (2 M in MeOH) was added to the reaction slowly due to gas evolution. The volatiles were removed and frexh methanol was added to the resulting residue. Again, the volatiles were removed and the resulting residue was taken up in CH2Cl2 (25 mL) and washed with saturated potassium carbonate (aqueous). The organic layer was dried over sodium sulfate and the volatiles were removed to afford the title compound. GC-MS m/z 152 (MH+).
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0.5 g
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